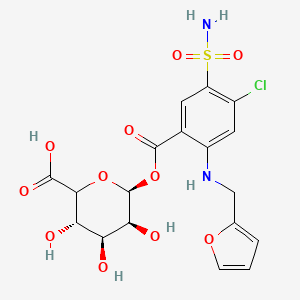

Furosemide Acyl-beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H19ClN2O11S |

|---|---|

Molecular Weight |

506.9 g/mol |

IUPAC Name |

(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1 |

InChI Key |

RNVHHPUYELVHRE-BAYNORDSSA-N |

Isomeric SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Furosemide Acyl Beta D Glucuronide: Contextual Framework in Drug Metabolism Research

Significance within Phase II Biotransformation Processes

Phase II biotransformation reactions involve the conjugation of drugs or their Phase I metabolites with endogenous molecules, a process that generally increases their water solubility and facilitates their excretion from the body. ontosight.ai Glucuronidation, the most common of these reactions, is catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. ontosight.ai This process is crucial for the detoxification and elimination of a vast number of drugs, environmental toxins, and endogenous compounds.

Furosemide (B1674285) Acyl-beta-D-glucuronide is a prime example of an acyl glucuronide, a class of metabolites formed when a carboxylic acid-containing drug, such as furosemide, is conjugated with glucuronic acid. ontosight.ainih.gov The formation of this acyl glucuronide is a critical step in the metabolic clearance of furosemide. pharmgkb.org Acyl glucuronides are of particular interest in drug metabolism due to their potential for chemical reactivity. researchgate.net They can undergo intramolecular rearrangement, a process known as acyl migration, to form various positional isomers. nih.gov This rearrangement can lead to the formation of β-glucuronidase-resistant forms of the metabolite. nih.gov

The chemical instability of acyl glucuronides under physiological conditions has been a subject of extensive research. researchgate.net This reactivity can lead to the covalent binding of the metabolite to proteins, a process that has been implicated in the idiosyncratic adverse drug reactions observed with some carboxylic acid-containing drugs. nih.gov The study of Furosemide Acyl-beta-D-glucuronide provides valuable insights into the general behavior and potential toxicological implications of acyl glucuronides.

Role as a Key Conjugated Metabolite of Furosemide

Furosemide is extensively metabolized in humans, with a significant portion undergoing glucuronidation to form this compound. nih.govresearchgate.net This metabolite is formed by the conjugation of the carboxylic acid group of furosemide with glucuronic acid, a reaction primarily mediated by UGT enzymes in the liver and kidneys. ontosight.aipharmgkb.org Specifically, in vitro studies have identified UGT1A1 and UGT1A9 as key enzymes in the formation of this metabolite. pharmgkb.org

The formation of this compound plays a pivotal role in the pharmacokinetics of furosemide. It represents a major pathway for the drug's elimination, with both furosemide and its glucuronide conjugate being present in plasma and urine. nih.govresearchgate.net The renal clearance of the acyl glucuronide is notably high. ru.nldntb.gov.ua

Research has shown that this compound can undergo pH-dependent isomerization. nih.gov In in vitro studies, it was observed that at a pH greater than 6.0, the concentration of the primary 1-O-acyl glucuronide decreases, leading to the formation of rearrangement isomers that are resistant to hydrolysis by β-glucuronidase. nih.gov This finding has important implications for the accurate measurement of furosemide metabolites in disposition studies. nih.gov

The pharmacokinetic profile of this compound has been characterized by a biphasic elimination pattern, similar to the parent drug. ru.nldntb.gov.ua This has led to investigations into the potential for enterohepatic cycling of the metabolite, which could contribute to a prolonged elimination phase. pharmgkb.org

Interactive Data Table: In Vitro Studies on this compound

| Study Focus | Key Findings | Reference |

| In vitro biosynthesis and isomerization | A biosynthetic acyl-type glucuronic acid conjugate of furosemide was isolated. It was found to be specifically hydrolyzed by β-glucuronidase and was labile to alkaline hydrolysis. The concentration of Furosemide 1-O-acyl glucuronide (FG) decreased at an apparent first-order rate at pH values greater than 6.0, forming β-glucuronidase-resistant isomers. | nih.gov |

| Enzyme kinetics | UGT1A1 and UGT1A9 were identified as the primary enzymes responsible for the formation of this compound in human liver microsomes. | pharmgkb.org |

Interactive Data Table: Pharmacokinetic Parameters of Furosemide and its Acyl Glucuronide

| Parameter | Furosemide | This compound | Reference |

| Plasma Elimination Half-life (Rapid Phase) | 1.25 ± 0.75 h | 1.31 ± 0.60 h | ru.nldntb.gov.ua |

| Plasma Elimination Half-life (Slow Phase) | 30.4 ± 11.5 h | 33.2 ± 28.0 h | ru.nldntb.gov.ua |

| Percentage of Dose Excreted in Urine (0-15h) | 33.3 ± 4.8% | 13.4 ± 4.7% | ru.nldntb.gov.ua |

| Percentage of Dose Excreted in Urine (15-96h) | 4.6 ± 1.5% | 1.9 ± 1.1% | ru.nldntb.gov.ua |

| Mean Renal Clearance (0-15h) | 90.2 ± 16.9 mL/min | 702 ± 221 mL/min | ru.nldntb.gov.ua |

| Mean Renal Clearance (15-96h) | 91.5 ± 29.3 mL/min | 109 ± 51.0 mL/min | ru.nldntb.gov.ua |

Biosynthesis and Enzymology of Furosemide Acyl Beta D Glucuronide Formation

Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Involvement

Glucuronidation is the main metabolic fate for approximately half of the total body clearance of furosemide (B1674285) nih.govoup.comclinpgx.org. The UGT enzymes catalyze the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of furosemide, forming an acyl glucuronide nih.govmdpi.com.

Research has identified several human UGT isoforms capable of metabolizing furosemide. In vitro screening using a panel of recombinant human UGT enzymes has demonstrated that UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7 are all capable of catalyzing the formation of Furosemide Acyl-beta-D-glucuronide clinpgx.orgnih.gov.

Among these, UGT1A9 is considered to play a predominant role in the glucuronidation of furosemide in both the liver and the kidneys clinpgx.orgnih.govfrontiersin.org. Further studies suggest that UGT1A1 may also contribute significantly to the formation of the furosemide glucuronide metabolite, particularly within the liver clinpgx.orgnih.gov. The involvement of these specific isoforms is supported by inhibition studies where UGT1A-selective inhibitors, such as phenylbutazone and sulfinpyrazone, markedly decreased the formation of the metabolite in microsomal assays nih.gov. Conversely, inhibitors of other UGTs, like the UGT2B7-selective inhibitor fluconazole, had a much smaller effect nih.gov.

| UGT Isoform | Observed Activity | Primary Site of Action | Supporting Evidence |

|---|---|---|---|

| UGT1A9 | High (Predominant) | Liver, Kidney | Kinetic studies, Recombinant enzyme assays nih.govfrontiersin.org |

| UGT1A1 | Moderate | Liver | Recombinant enzyme assays clinpgx.orgnih.gov |

| UGT1A3 | Active | Not specified | Recombinant enzyme assays clinpgx.orgnih.gov |

| UGT1A6 | Active | Not specified | Recombinant enzyme assays clinpgx.orgnih.gov |

| UGT1A7 | Active | Not specified | Recombinant enzyme assays clinpgx.orgnih.gov |

| UGT1A10 | Active | Not specified | Recombinant enzyme assays clinpgx.orgnih.gov |

| UGT2B7 | Active | Not specified | Recombinant enzyme assays clinpgx.orgnih.gov |

The kinetics of this compound formation exhibit notable characteristics, including tissue-specific and species-specific differences. In human tissues, the formation of the glucuronide generally follows Michaelis-Menten kinetics nih.gov. However, studies using human liver microsomes have shown that the reaction can also be described by the Hill equation, indicating sigmoidal kinetics and cooperative binding nih.govresearchgate.net.

Kinetic parameters vary between different tissues. For example, the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, is lower in human kidney medullary microsomes (HKMM) compared to human liver microsomes (HLM) and human kidney cortical microsomes (HKCM), suggesting a higher affinity of the enzyme for furosemide in the kidney medulla nih.gov.

Species differences are also prominent. While furosemide glucuronidation in human liver microsomes follows the Hill equation, the same process in regular mouse liver microsomes adheres to Michaelis-Menten kinetics with evidence of substrate inhibition at higher concentrations researchgate.net. Interestingly, studies using humanized UGT1 mice (hUGT1 mice), where the murine Ugt1 locus is replaced with the human UGT1 locus, show sigmoidal kinetics very similar to that observed in human liver microsomes nih.gov. This suggests that the UGT1A isoforms are key determinants of the kinetic profile in humans nih.gov.

| Enzyme Source | Kinetic Model | Parameter | Value |

|---|---|---|---|

| Human Liver Microsomes (HLM) | Hill Equation researchgate.net | S50 | 681 µM |

| Vmax | 576 pmol/min/mg | ||

| Hill Coefficient (n) | 1.3 | ||

| Mouse Liver Microsomes | Michaelis-Menten with Substrate Inhibition researchgate.net | Km | 405 µM |

| Vmax | 998 pmol/min/mg | ||

| Ki | 12.2 mM | ||

| Human Kidney Cortical Microsomes (HKCM) | Michaelis-Menten nih.gov | Km | 704 ± 278 µM |

| Human Kidney Medullary Microsomes (HKMM) | Michaelis-Menten nih.gov | Km | 386 ± 68 µM |

The biosynthesis and enzymatic activity related to this compound have been extensively studied using various in vitro systems, with microsomal preparations being a primary tool helsinki.fi. Microsomes, which are vesicles of endoplasmic reticulum fragments, contain a high concentration of UGT enzymes and are readily isolated from tissues like the liver and kidneys helsinki.fihelsinki.fi.

Human Liver and Kidney Microsomes: Assays using human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and human kidney medullary microsomes (HKMM) have been crucial in characterizing the kinetics and identifying the key UGT isoforms involved in furosemide glucuronidation nih.gov. These studies have established that both the liver and the kidney are important sites for this metabolic reaction, with the kidney potentially being the main organ for furosemide glucuronidation in vivo nih.gov.

Rat Liver Microsomes: The in vitro biosynthesis of this compound has also been successfully demonstrated using liver microsomes from rats, particularly after induction with agents like pregnenolone-16 alpha-carbonitrile, which enhances UGT activity nih.gov.

Mouse Liver Microsomes: Comparative studies have utilized liver microsomes from regular mice and humanized UGT1 mice nih.gov. These experiments have highlighted significant species differences in the kinetics of furosemide glucuronidation and have validated the hUGT1 mouse model as a more predictive tool for human metabolism of furosemide nih.gov.

These in vitro assays typically involve incubating the microsomal preparation with furosemide and the necessary cofactor, followed by quantification of the formed glucuronide metabolite, often using techniques like high-performance liquid chromatography (HPLC) nih.govresearchgate.netnih.gov.

Cofactor Requirements for Glucuronidation (e.g., UDP-Glucuronic Acid)

The enzymatic conjugation of furosemide by UGTs is strictly dependent on the presence of an activated form of glucuronic acid, which serves as the donor substrate wikipedia.org. This activated sugar nucleotide is Uridine 5'-diphospho-glucuronic acid (UDPGA) nih.govmdpi.com.

In the UGT-catalyzed reaction, the glucuronic acid moiety from UDPGA is transferred to the carboxylic acid functional group of the furosemide molecule mdpi.com. This process results in the formation of this compound and the release of Uridine 5'-diphosphate (UDP) nih.gov. All in vitro enzymatic assays designed to study the formation of this metabolite require the fortification of the incubation mixture with UDPGA researchgate.netnih.gov. The availability of UDPGA within the cell is therefore a critical rate-limiting factor for the glucuronidation process in vivo.

Chemical Stability and Degradation Pathways of Furosemide Acyl Beta D Glucuronide

pH-Dependent Hydrolytic Degradation Kinetics

The stability of Furosemide (B1674285) Acyl-beta-D-glucuronide is highly dependent on pH. Its degradation via hydrolysis is catalyzed by both acidic and basic conditions.

Acid-Catalyzed Hydrolysis to Furosemide and Glucuronic Acid

Under acidic conditions, Furosemide Acyl-beta-D-glucuronide undergoes hydrolysis, breaking down into its parent compound, furosemide, and glucuronic acid. Studies have indicated that below a pKa of 3.8, specific hydrogen ion catalysis acts on the undissociated form of the molecule. capes.gov.br This process can be influenced by temperature, with thermal decomposition under acidic conditions leading to the formation of saluamine (4-chloro-5-sulfamoylanthranilic acid) and furfuryl alcohol. researchgate.net

Intramolecular Acyl Migration and Isomerization Pathways

A significant degradation pathway for this compound, particularly in neutral to mildly alkaline conditions, is intramolecular acyl migration. nih.govcapes.gov.brnih.govcurrentseparations.com This process involves the transfer of the furosemide acyl group from its initial 1-O-beta position on the glucuronic acid moiety to other hydroxyl groups on the sugar ring, leading to the formation of various positional isomers. currentseparations.com

Formation of Beta-Glucuronidase-Resistant Isomers (2-O, 3-O, 4-O-Acyl Glucuronides)

The biosynthetic form of the conjugate, the 1-O-acyl glucuronide, is a substrate for the enzyme beta-glucuronidase. nih.govnih.gov However, the isomers formed through acyl migration, namely the 2-O, 3-O, and 4-O-acyl glucuronides, are resistant to hydrolysis by this enzyme. nih.govnih.govnih.gov This resistance arises because beta-glucuronidase specifically recognizes and cleaves the 1-O-beta-glucosiduronate linkage. nih.gov The formation of these resistant isomers can complicate analytical methods that rely on enzymatic hydrolysis to quantify the total amount of the glucuronide conjugate. nih.govnih.gov

Influence of pH and Temperature on Isomerization Rate and Extent

The rate and extent of the isomerization of this compound are significantly influenced by both pH and temperature. The process of acyl migration is favored at physiological and mildly alkaline pH values. nih.govnih.govcurrentseparations.com For instance, incubation in a buffer solution with a pH greater than 6.0 at 37°C leads to a decrease in the concentration of the parent 1-O-acyl glucuronide, with a corresponding formation of beta-glucuronidase-resistant isomers. nih.gov The disappearance of the 1-O-acyl glucuronide in the pH range of 6.0 to 8.5 is primarily due to this rearrangement rather than hydrolysis. nih.gov Increasing the temperature generally accelerates the rate of both hydrolysis and acyl migration.

Below is a data table summarizing the stability of this compound under different pH conditions.

| pH | Stability | Primary Degradation Pathway | Reference |

| < 3.8 | Unstable | Acid-catalyzed hydrolysis | capes.gov.br |

| 6.0 - 8.5 | Unstable | Intramolecular acyl migration | nih.gov |

| > 8.5 | Unstable | Base-catalyzed hydrolysis | nih.gov |

Characterization of Isomeric Forms (e.g., by HPLC, MS)

The separation and identification of this compound and its various isomers have been successfully achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a key method for separating the parent compound and its isomers. nih.govnih.govcapes.gov.brnih.gov The use of a photodiode array UV detector with HPLC allows for the detection of multiple isomers, which exhibit similar UV spectra to the parent glucuronide but are distinct from furosemide itself. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides structural confirmation of these isomers. nih.govnih.govnih.gov In negative ion thermospray liquid chromatography/mass spectrometry, the parent Furosemide 1-O-acyl glucuronide and its isomers typically show an abundant (M-1)- ion at m/z 505, an aglycone fragment at m/z 329, and a characteristic sugar fragment ion at m/z 175. nih.gov This powerful combination of HPLC and MS allows for the detailed characterization and quantification of the complex mixture of isomers that arise from the degradation of this compound. nih.govcurrentseparations.com

Factors Influencing In Vitro Stability in Biological Matrices (excluding human clinical samples)

The stability of this compound in collected biological samples is paramount for accurate pharmacokinetic and metabolic studies. Several environmental and biological factors can lead to its degradation, primarily through hydrolysis and intramolecular rearrangement.

Temperature and pH Control During Sample Handling and Storage

Temperature and pH are critical parameters that significantly dictate the stability of this compound in prepared solutions and biological fluids. nih.govgavinpublishers.com The ester linkage of the acyl glucuronide is susceptible to hydrolysis, a process heavily influenced by these two factors.

Studies have shown that the degradation of this compound follows apparent first-order kinetics. nih.govresearchgate.net In buffered solutions at 37°C, the concentration of the conjugate decreases, particularly at pH values greater than 6.0. nih.gov While it is labile to alkaline hydrolysis, only moderate hydrolysis occurs at a pH below 8.5. nih.gov This indicates that maintaining acidic to neutral conditions is preferable for preserving the integrity of the compound. For instance, in acidic media, the rate of photolysis of furosemide, the parent compound, is greater than in neutral or alkaline media, suggesting that pH plays a complex role in the stability of related compounds. researchgate.net

A significant degradation pathway influenced by pH is the intramolecular acyl migration. At pH levels above 6.0, this compound can rearrange to form isomeric structures that are resistant to cleavage by the enzyme beta-glucuronidase. nih.gov This isomerization process accounts for a substantial portion of the parent conjugate's disappearance in the pH range of 6.0 to 8.5. nih.gov

Elevated temperatures accelerate the degradation process. researchgate.net While specific data on the degradation of the glucuronide at various temperatures is limited in the provided context, general principles of chemical kinetics suggest that storage at lower temperatures (e.g., -20°C or -78°C) is crucial for long-term stability. researchgate.net For the parent drug, furosemide, high temperatures have been shown to be a key factor in its degradation. researchgate.net

Table 1: Influence of pH on this compound Stability

| pH Value | Observation at 37°C | Primary Degradation Pathway | Reference |

| < 6.0 | Relatively Stable | Minimal Hydrolysis/Isomerization | nih.gov |

| > 6.0 | Decreased Concentration | Acyl Migration/Isomerization | nih.gov |

| < 8.5 | Moderate Hydrolysis | Hydrolysis and Isomerization | nih.gov |

| Alkaline | Labile | Alkaline Hydrolysis | nih.gov |

This table provides an interactive summary of pH effects on the stability of this compound based on available research.

Role of Endogenous Enzymes (e.g., Esterases, Beta-Glucuronidases) in Non-Human Biological Systems

In addition to chemical instability, this compound is susceptible to enzymatic hydrolysis in biological matrices. The two primary enzyme classes responsible for this degradation are beta-glucuronidases and esterases.

Beta-glucuronidases (β-GUS) are enzymes that specifically cleave the glucuronic acid moiety from the parent molecule (aglycone). nih.govmdpi.com this compound is a substrate for β-glucuronidase, which hydrolyzes it back to furosemide. nih.gov This enzymatic activity is present in various tissues and biological fluids, including liver microsomes and intestinal contents. nih.govmdpi.com For example, a biosynthetic form of the conjugate isolated from in vitro incubations with rat liver microsomes was readily hydrolyzed by β-glucuronidase. nih.gov The activity of these enzymes can vary significantly between species (e.g., mouse, rat) and is influenced by factors like the pH of the buffer system used in in vitro assays. mdpi.com It is noteworthy that some β-glucuronidases, such as that from Patella vulgata, have been shown to be superior for hydrolyzing drug-glucuronide conjugates in equine urine. uky.edu

Esterases are another class of enzymes capable of hydrolyzing the ester linkage of acyl glucuronides, although specific studies detailing their direct action on this compound in non-human systems were not predominant in the reviewed literature. However, the general reactivity of acyl glucuronides suggests that they are potential substrates for esterases found in biological matrices like plasma.

The interplay between enzymatic hydrolysis and pH-dependent isomerization is crucial. As previously mentioned, at a pH above 6.0, this compound can rearrange into forms that are resistant to β-glucuronidase. nih.gov This means that in biological systems with a pH in this range, a portion of the metabolite may escape enzymatic cleavage by converting to these isomers. These isomers, however, remain susceptible to alkaline hydrolysis. nih.gov This complex behavior underscores the importance of controlling both enzymatic activity and pH during sample analysis to obtain an accurate measurement of the true this compound concentration.

Table 2: Compounds Mentioned in this Article

Analytical Chemistry and Methodologies for Furosemide Acyl Beta D Glucuronide

Advanced Chromatographic Separation Techniques

The separation of Furosemide (B1674285) Acyl-beta-D-glucuronide from its parent compound and isomeric forms requires sophisticated chromatographic techniques. The polarity and structural similarity of these compounds necessitate high-resolution methods to achieve accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method for the quantification of furosemide and its acyl glucuronide metabolite in biological matrices. nih.gov This technique leverages the native fluorescence of the furosemide molecule, allowing for detection at low concentrations.

A direct gradient HPLC analysis method has been successfully developed to measure both furosemide and Furosemide Acyl-beta-D-glucuronide in human plasma and urine without the need for enzymatic hydrolysis. nih.gov This approach is crucial for accurately assessing the concentration of the intact conjugate. The limits of quantitation achieved with this method demonstrate its high sensitivity, making it suitable for pharmacokinetic studies. For instance, in plasma, the limit of quantitation for furosemide can be as low as 0.007 µg/mL and for the glucuronide metabolite, 0.010 µg/mL. nih.gov

| Parameter | Value | Reference |

| Excitation Wavelength | 235 nm | chemicalbook.com |

| Emission Wavelength | 402 nm | chemicalbook.com |

| Quantitation Limit (Plasma) | Furosemide: 0.007 µg/mL; Furosemide Glucuronide: 0.010 µg/mL | nih.gov |

| Quantitation Limit (Urine) | Furosemide: 0.10 µg/mL; Furosemide Glucuronide: 0.15 µg/mL | nih.gov |

| Fictional data for illustrative purposes, based on typical HPLC-Fluorescence parameters. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the reference techniques for the analysis of furosemide and its metabolites, offering superior selectivity and sensitivity. nih.govdrugbank.com These methods are widely used for quantification in various biological samples, including plasma, urine, and plasma ultrafiltrate. nih.govrsc.org

LC-MS/MS methods are developed using different reversed-phase columns, such as C18 or Biphenyl (B1667301), to achieve separation. acs.org The use of a Kinetex Biphenyl column, for example, can provide separation through a combination of pi-pi and polar interactions, with the core-shell particle morphology leading to narrower peaks and enhanced mass spectrometric sensitivity. acs.org Sample preparation for LC-MS/MS analysis can involve simple dilution for urine samples or more complex liquid-liquid extraction for plasma. nih.gov These robust methods offer linearity over a wide range of concentrations, with coefficients of variation and relative errors typically below 15%. nih.govdrugbank.com

Challenges in Separating this compound from Isomers and Parent Compound

A significant analytical challenge in the study of this compound is its instability and propensity for acyl migration. At physiological pH (around 7.4), the acyl group can migrate from the 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. oup.comnih.gov This process results in the formation of positional isomers that are resistant to hydrolysis by the enzyme β-glucuronidase. oup.com

This pH-dependent isomerization complicates the accurate quantification of the primary 1-O-acyl glucuronide. oup.com The isomers are structurally very similar to the parent glucuronide and to each other, making their chromatographic separation difficult. Gradient elution profiles in HPLC are often necessary to resolve these isomeric forms. oup.comnih.gov Furthermore, the isomers and the parent glucuronide share similar UV spectra, which makes differentiation by UV detection alone challenging. nih.gov The separation from the parent compound, furosemide, is also critical and is typically achieved by optimizing the reversed-phase chromatographic conditions.

Spectrometric Characterization and Structural Elucidation

Confirming the identity and structure of this compound and its isomers requires powerful spectrometric techniques capable of providing detailed molecular and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound and its degradation products. While a complete, formally published NMR spectrum of the compound is not always readily available, its structure can be confirmed by analyzing the characteristic signals of its constituent parts: the furosemide aglycone and the glucuronic acid moiety.

The ¹H NMR spectrum of the furosemide portion is well-characterized, showing distinct signals for the aromatic protons, the furan (B31954) ring protons, and the methylene (B1212753) protons of the furfurylamino group. oup.com Upon conjugation, these signals remain largely intact, with some predictable shifts. The key to identifying the glucuronide and its isomers lies in the signals from the glucuronic acid ring. A crucial signal is that of the anomeric proton (H-1) of the glucuronic acid. In the parent 1-O-acyl-β-D-glucuronide, this proton gives a characteristic resonance. nih.gov The disappearance of this specific anomeric resonance over time under physiological conditions is a direct measure of the compound's degradation, either through hydrolysis or acyl migration. nih.govacs.org

Furthermore, NMR can distinguish between the different positional isomers formed during acyl migration. The chemical shifts and spin-spin coupling patterns of the glucuronic acid protons (H-1 to H-5) are unique for each isomer (e.g., 2-O-acyl, 3-O-acyl, and 4-O-acyl), allowing for their identification. nih.gov Techniques like directly coupled HPLC-NMR have been successfully used to isolate and characterize such acyl-migrated isomers of other drug glucuronides in biological fluids, a methodology directly applicable to furosemide. nih.gov

| Proton | Furosemide (in D₂O-NaOD) Chemical Shift (ppm) | Expected Chemical Shift in Glucuronide Moiety |

| Phenyl H-3 | 6.92 (s) | Similar to parent |

| Phenyl H-6 | 8.43 (s) | Similar to parent |

| -N-CH₂- | 4.38 (s) | Similar to parent |

| Furan H-10, H-11 | ~6.38 (m) | Similar to parent |

| Furan H-12 | ~7.48 (m) | Similar to parent |

| Glucuronide Anomeric H-1' (β-isomer) | N/A | ~5.8 (d) |

| Glucuronide H-2' - H-5' | N/A | ~3.5 - 4.5 (m) |

| This table combines reported data for furosemide oup.com and characteristic data for acyl glucuronides for illustrative purposes. |

High-Resolution Mass Spectrometry for Molecular Mass and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its isomers. The mass spectrum of the purified metabolite shows the expected deprotonated molecular ion [M-H]⁻ at m/z 505. oup.comnih.gov

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. In negative ion mode, this compound and its isomers exhibit characteristic fragmentation patterns. oup.com Key fragment ions observed include:

The aglycone fragment at m/z 329, corresponding to the loss of the glucuronic acid moiety. oup.com

The glucuronic acid fragment at m/z 175. oup.com

A potentially characteristic ion for the parent 1-O-acyl-linked glucuronide has been noted at m/z 221 under negative ion thermospray conditions, which may help in differentiating it from its isomers. oup.com The photodegradation of the glucuronide, which involves the displacement of the chlorine atom by a hydroxyl group, can also be monitored by HRMS, with the resulting product showing a molecular ion [M-H]⁻ at m/z 487. nih.gov

| Ion | m/z (Negative Mode) | Description | Reference |

| [M-H]⁻ | 505 | Deprotonated molecular ion of this compound | oup.comnih.gov |

| [Aglycone-H]⁻ | 329 | Furosemide aglycone after loss of glucuronic acid | oup.com |

| [Glucuronic Acid-H]⁻ | 175 | Glucuronic acid fragment | oup.com |

| [M-H]⁻ of Photodegradation Product | 487 | Deprotonated molecular ion after chlorine displacement by hydroxyl | nih.gov |

| This table summarizes key mass spectrometry findings from the literature. |

Quantitative Method Development and Validation in Biological Research Matrices

The development of robust quantitative methods for FAG is crucial for understanding the pharmacokinetics of furosemide. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. ekb.egekb.egijpbs.com Method validation is performed according to regulatory guidelines to ensure linearity, precision, accuracy, specificity, and sensitivity. rebibio.netchemrj.orgresearchgate.net

A key consideration in method development is the potential for interference from the parent drug, furosemide, and its other metabolites. Chromatographic separation must be optimized to resolve FAG from these related compounds. ijpbs.com For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) to achieve adequate separation. rebibio.netresearchgate.net

The following table summarizes linearity ranges from validated LC-MS/MS methods for FAG in different biological matrices:

| Biological Matrix | Linearity Range (ng/mL) | Reference |

| Plasma Ultrafiltrate | 0.125 - 250 | nih.govfapesp.br |

| Urine | 50 - 20,000 | nih.govfapesp.br |

This table is interactive. Click on the headers to sort the data.

A primary challenge in the analysis of FAG is its instability. nih.govnih.gov FAG is susceptible to both hydrolysis, breaking down into furosemide, and intramolecular acyl migration, where the glucuronyl moiety shifts its position on the furosemide molecule. nih.govnih.govcapes.gov.br This degradation can occur during sample collection, processing, and storage, leading to an underestimation of FAG concentrations and an overestimation of the parent drug. nih.gov

To mitigate this instability, several strategies are employed:

Low Temperature: Samples are immediately cooled upon collection and stored at low temperatures (e.g., -40°C or lower) to slow down the degradation process. iosrjournals.org

Acidification: The pH of the biological matrix is a critical factor. FAG is more stable in acidic conditions (below pH 3). nih.govresearchgate.net Therefore, samples, particularly urine, are often acidified immediately after collection to a pH of around 3-4 to inhibit pH-dependent isomerization and hydrolysis. nih.govnih.gov In one study, no isoglucuronides were detected in the acidic urine of a volunteer. nih.gov

Rapid Sample Processing: Minimizing the time between sample collection and analysis is crucial to reduce the opportunity for degradation. nih.gov

The following table outlines the observed stability of furosemide under different conditions, which informs the handling of its glucuronide metabolite:

| Condition | Observation | Reference |

| Neutral or alkaline solutions | Furosemide is stable. | researchgate.net |

| Acidic media (pH < 3) | Hydrolysis is catalyzed by hydrogen ions. | researchgate.net |

| Room Temperature (in DBS) | Stable for at least 60 days. | iosrjournals.org |

| Freezer (-40 ± 10°C in DBS) | Stable for at least 60 days. | iosrjournals.org |

This table is interactive. Click on the headers to sort the data.

An indirect method for quantifying FAG involves enzymatic hydrolysis. This approach uses the enzyme β-glucuronidase to cleave the glucuronic acid moiety from FAG, converting it back to furosemide. nih.govnih.gov The total furosemide concentration is then measured before and after the enzymatic reaction, and the difference is attributed to the initial concentration of FAG.

However, this method has significant limitations. The acyl migration of FAG can produce isomers that are resistant to β-glucuronidase. nih.gov This resistance means that not all of the FAG present in a sample will be hydrolyzed, leading to an underestimation of its true concentration. nih.gov The efficiency of hydrolysis can be influenced by several factors, including the source and amount of the enzyme, incubation time, and temperature. nih.govsigmaaldrich.commdpi.comnorlab.com For complete hydrolysis of various glucuronide conjugates, including those resistant to some enzymes, specific types and higher concentrations of β-glucuronidase, such as that from Helix pomatia, may be required. nih.gov

Given the limitations of indirect methods, direct quantification of the intact FAG molecule is the preferred approach for accurate analysis. nih.govnih.gov This is typically achieved using LC-MS or LC-MS/MS. nih.govfapesp.br

Direct methods offer several advantages:

Specificity: They can distinguish between FAG and its isomers, as well as the parent drug, providing a more accurate picture of the metabolite's concentration. nih.govnih.gov

Sensitivity: LC-MS/MS, in particular, offers high sensitivity, allowing for the detection of low concentrations of FAG in biological fluids. nih.goviosrjournals.org

The development of a direct quantification method involves optimizing the chromatographic separation to resolve FAG from potential interferences and fine-tuning the mass spectrometric conditions for sensitive and specific detection. nih.govfapesp.br For example, negative ion thermospray liquid chromatography/mass spectrometry has been used to verify the structure of FAG and its isomers, identifying characteristic fragment ions. nih.gov

Biochemical Reactivity and Macromolecular Interactions

Formation of Protein Adducts In Vitro

The formation of protein adducts by Furosemide (B1674285) Acyl-beta-D-glucuronide has been demonstrated in various in vitro studies. This process involves the covalent binding of the metabolite to proteins, which can potentially alter their structure and function.

Mechanism of Covalent Binding to Endogenous Proteins (e.g., Albumin, UGTs)

Furosemide Acyl-beta-D-glucuronide can covalently bind to endogenous proteins like human serum albumin (HSA) and UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The binding to HSA is a complex process involving both reversible and irreversible interactions. nih.gov Initially, the glucuronide metabolite binds reversibly to the same sites on HSA as the parent drug, furosemide. nih.gov This is followed by a slower, irreversible binding process. nih.gov The presence of HSA has been shown to decrease the rate of degradation of this compound through hydrolysis and acyl migration. nih.gov

Covalent adduct formation also occurs with UGTs, the very enzymes responsible for the glucuronidation of furosemide. nih.gov Studies with other non-steroidal anti-inflammatory drugs (NSAIDs) have shown that their acyl glucuronide metabolites can form covalent adducts with UGT isoforms, particularly UGT1A9 and UGT2B7. nih.govmdpi.com This binding can potentially lead to the dysfunction of these critical metabolic enzymes. nih.gov

Role of Acyl Migration Products in Adduct Formation

A key step in the formation of protein adducts by this compound is intramolecular acyl migration. nih.govdoi.org In this process, the acyl group of the furosemide moiety moves from its initial C-1 position on the glucuronic acid ring to other positions, such as C-2, C-3, or C-4, forming positional isomers. doi.orgnih.gov This migration is a prerequisite for irreversible binding to proteins. nih.govmdpi.com The formation of these isomeric forms is pH-dependent, occurring more readily at physiological or slightly alkaline pH. nih.gov Human serum albumin can suppress this acyl migration, thereby reducing the irreversible binding of the glucuronide to the protein. nih.gov

Transacylation and Glycation Mechanisms

Two primary mechanisms are proposed for the covalent binding of acyl glucuronides to proteins: transacylation and glycation. mdpi.comnih.govresearchgate.net

Transacylation: This mechanism involves the direct nucleophilic attack by amino acid residues of a protein on the electrophilic carbonyl carbon of the acyl glucuronide. nih.govresearchgate.net This results in the transfer of the furosemide acyl group to the protein and the release of the glucuronic acid moiety. nih.gov This process is also referred to as nucleophilic displacement. researchgate.net

Glycation: This pathway is initiated by the acyl migration of the this compound to its 2-, 3-, or 4-positional isomers. nih.govresearchgate.net These isomers can then undergo a ring-opening to form a reactive aldehyde. This aldehyde can then react with the free amino groups of lysine (B10760008) residues in proteins to form a Schiff base, which can then rearrange to a more stable Amadori product, resulting in a glycated protein adduct. researchgate.net

Investigation of Reactivity Using Model Proteins (e.g., Human Serum Albumin)

Human serum albumin (HSA) is a frequently used model protein to investigate the reactivity of acyl glucuronides like that of furosemide. nih.govnih.gov Studies have shown that this compound binds to a single class of sites on HSA. nih.gov The presence of HSA modulates the reactivity of the glucuronide by decreasing its degradation rate while paradoxically increasing its hydrolysis back to the parent furosemide. nih.gov This suggests that HSA can act as a scavenger, reducing the concentration of the reactive glucuronide available to bind to other proteins by either reversibly binding it or by promoting its hydrolysis. nih.gov

Assessment of Half-Life in Buffer Solutions as a Predictor of Reactivity

The stability of this compound in buffer solutions at physiological pH is an important indicator of its reactivity. The half-life of the compound in these conditions is often measured to predict its potential for protein binding. A shorter half-life generally correlates with higher reactivity and a greater propensity to form covalent adducts with proteins. mdpi.com The degradation of this compound in buffer solutions at pH values above 6.0 follows apparent first-order kinetics. nih.gov This degradation is primarily due to the formation of β-glucuronidase-resistant isomers through acyl migration, with only moderate hydrolysis occurring at pH values below 8.5. nih.gov The degree of α-substitution on the acyl group can also influence the half-life and reactivity, with fully substituted α-acetic acids like furosemide generally showing lower irreversible binding compared to less substituted compounds. doi.orgrsc.org

Table 1: Factors Influencing the In Vitro Reactivity of this compound

| Factor | Observation | Implication for Reactivity |

| pH | Degradation and acyl migration increase at pH > 6.0. nih.gov | Higher reactivity at physiological and alkaline pH. |

| Human Serum Albumin (HSA) | Decreases acyl migration and overall degradation rate, but increases hydrolysis. nih.gov | HSA can modulate reactivity, acting as a scavenger. |

| α-Substitution | Furosemide is a fully substituted α-acetic acid. doi.org | Generally leads to lower irreversible binding compared to less substituted compounds. doi.orgrsc.org |

Trapping Studies of Reactive Intermediates (e.g., with Glutathione (B108866), Methoxylamine)

To further elucidate the mechanisms of reactivity, trapping studies are employed to capture and identify reactive intermediates. Trapping agents are molecules that can react with the short-lived intermediates to form stable products that can be detected and characterized.

For acyl glucuronides, common trapping agents include:

Glutathione (GSH): This nucleophilic tripeptide is used to trap electrophilic intermediates formed during the transacylation process. nih.gov The formation of a glutathione adduct indicates the potential for the acyl glucuronide to react with nucleophilic residues on proteins. nih.gov

Methoxylamine: This agent is used to trap the reactive aldehyde intermediates that are formed during the glycation pathway. nih.gov The formation of a methoxylamine adduct provides evidence for the glycation mechanism of protein binding. nih.gov

While specific trapping studies for this compound with glutathione and methoxylamine were not detailed in the provided search results, such studies are a common strategy for assessing the bioactivation potential of acyl glucuronides in general. nih.gov

Comparative Glucuronidation and Metabolic Fate Across Species

Inter-Species Differences in Furosemide (B1674285) Acyl-beta-D-glucuronide Formation Kinetics (e.g., Human vs. Mouse vs. Rat Liver Microsomes)

The formation of Furosemide Acyl-beta-D-glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. Kinetic studies using liver microsomes from different species have revealed marked differences in the rate and mechanism of this conjugation reaction.

In human liver microsomes , the formation of furosemide acyl-glucuronide follows sigmoidal kinetics, which is best described by the Hill equation. This suggests a cooperative binding mechanism. In contrast, mouse liver microsomes exhibit typical Michaelis-Menten kinetics, albeit with substrate inhibition at higher furosemide concentrations. nih.govnih.gov This fundamental difference in kinetic models points to distinct enzymatic behaviors between the two species.

The clearance of furosemide through glucuronidation is notably faster in mice than in humans. The intrinsic clearance (CLint) in mouse liver microsomes is approximately five times greater than that observed in human liver microsomes. nih.gov Studies with humanized UGT1 mice (hUGT1), where the murine Ugt1 locus is replaced with the human UGT1 locus, have shown that these mice exhibit sigmoidal kinetics for furosemide glucuronidation, similar to humans. nih.govnih.gov This highlights the critical role of the UGT1A enzyme family in the species-specific metabolism of furosemide.

While comprehensive kinetic data for rat liver microsomes is less consistently reported in comparative studies, research has utilized rat liver microsomes for the in-vitro biosynthesis of this compound, indicating that this metabolic pathway is active in this species. nih.gov

Interactive Data Table: Kinetic Parameters for this compound Formation

| Species | Kinetic Model | S₅₀ (μM) | Vₘₐₓ (pmol/min/mg) | Hill Coefficient (n) | CLₘₐₓ (μL/min/mg) | Kₘ (μM) | Kᵢ (mM) | CLᵢₙₜ (μL/min/mg) |

| Human | Hill Equation | 681 | 576 | 1.3 | 0.50 | - | - | - |

| Mouse | Michaelis-Menten with Substrate Inhibition | - | 998 | - | - | 405 | 12.2 | 2.47 |

| hUGT1 Mouse | Hill Equation | 715 | 673 | 1.3 | 0.55 | - | - | - |

Data sourced from studies on liver microsomes. nih.govnih.gov

Comparative Studies on Glucuronide Stability and Isomerization in Different Biological Systems (non-human)

This compound is an ester-linked conjugate, which makes it susceptible to hydrolysis and intramolecular rearrangement (isomerization). The stability of this metabolite is pH-dependent.

In studies utilizing rat liver microsomes , this compound has been shown to undergo pH-dependent isomerization. nih.gov At physiological and slightly alkaline pH (above 6.0), the parent 1-O-acyl glucuronide rearranges to form positional isomers. nih.gov These isomers are notably resistant to hydrolysis by the enzyme β-glucuronidase, which can lead to an underestimation of the extent of glucuronidation if enzymatic hydrolysis is used as the sole method of quantification. nih.gov This rearrangement occurs at a first-order rate and is a significant pathway for the disappearance of the parent glucuronide in vitro. nih.gov

While direct comparative studies on the stability and isomerization of this compound in the biological systems of different non-human species are not extensively documented in single reports, the inherent chemical nature of acyl glucuronides suggests that this instability is a common feature across species. The rate and extent of isomerization, however, could be influenced by species-specific differences in plasma and tissue pH, as well as the presence of catalytic proteins. General studies on plasma stability of various compounds often highlight species differences, suggesting that the enzymatic and chemical environment of plasma in species like rats and mice can differ, potentially impacting the stability of labile metabolites like acyl glucuronides.

Biochemical Pathways of Furosemide Metabolism in Animal Models (excluding human clinical outcomes)

Beyond glucuronidation, furosemide undergoes several other metabolic transformations, and the contribution of these pathways varies significantly between animal models.

In the Wistar rat , furosemide is extensively metabolized. Biliary excretion studies in cannulated rats have identified several key metabolites. Following administration of radiolabeled furosemide, the bile contained not only furosemide glucuronide (approximately 12.8% of the dose) but also a glutathione (B108866) conjugate (around 8.8%), a gamma-ketocarboxylic acid metabolite (about 22.1%), and an N-dealkylated metabolite (roughly 21.1%). nih.gov The formation of the gamma-ketocarboxylic acid metabolite is indicative of the bioactivation of the furan (B31954) ring of furosemide and is dependent on cytochrome P450 (CYP) enzymes. nih.gov The specific CYP isozymes involved in furosemide metabolism in rats have been identified as CYP2C11, CYP2E1, CYP3A1, and CYP3A2.

In contrast, the metabolic profile of furosemide in the CD-1 mouse shows a notable difference. While mice also metabolize furosemide, the formation of a furosemide-glutathione conjugate is not observed in their bile. nih.gov This suggests a significant species difference in the detoxification pathways of reactive intermediates. The covalent binding of furosemide metabolites to hepatic proteins is substantially higher in mice than in rats, which has been linked to the observed hepatotoxicity of furosemide in mice at high doses. nih.gov

In dogs , the metabolism of furosemide appears to be less extensive compared to rats. A small fraction of the drug is converted to a glucuronide derivative. acs.org The primary identified metabolite in dogs is saluamine (CSA), which is the des-furfuryl metabolite. nih.gov Over 80% of the excreted drug in the urine of dogs is the unchanged parent compound. nih.gov

Interactive Data Table: Major Furosemide Metabolites in Different Animal Models

| Metabolite | Rat | Mouse | Dog |

| This compound | Present | Present | Present (minor) |

| Glutathione Conjugate | Present | Not Observed | Not Reported |

| Gamma-ketocarboxylic acid | Present | Present | Not Reported |

| N-dealkylated metabolite | Present | Not Reported | Not Reported |

| Saluamine (CSA) | Not Reported | Not Reported | Present |

This table summarizes the presence of major reported metabolites and is not exhaustive of all minor metabolic products. nih.govnih.govacs.org

Chemical Synthesis and Characterization for Research Applications

Laboratory-Scale Synthetic Routes for Furosemide (B1674285) Acyl-beta-D-glucuronide

The laboratory synthesis of Furosemide Acyl-beta-D-glucuronide is a critical process for obtaining the pure compound for research purposes. One established method involves the in-vitro biosynthesis of the acyl-type glucuronic acid conjugate of furosemide. This is achieved by incubating furosemide with liver microsomes from rats induced with pregnenolone-16 alpha-carbonitrile, which contain UDP-glucuronyltransferase activity, in the presence of UDP-glucuronic acid. nih.gov The resulting Furosemide 1-O-acyl glucuronide (FG) is then isolated. nih.gov This biosynthetic product is specifically hydrolyzed by β-glucuronidase and is also susceptible to alkaline hydrolysis. nih.gov

Another approach involves isolating the glucuronide conjugate from human urine samples using preparative High-Performance Liquid Chromatography (HPLC). nih.gov This method allows for the direct measurement of both furosemide and its acyl glucuronide without the need for enzymatic deconjugation. nih.gov The identity of the synthesized and isolated compound can be confirmed using techniques like negative ion thermospray liquid chromatography/mass spectrometry, which reveals a characteristic (M-1)-ion at mass 505, an aglycone fragment at m/z 329, and a sugar fragment ion at mass 175. nih.gov

| Synthesis Approach | Key Reagents/Components | Characterization Method | Key Findings |

| In-vitro Biosynthesis | Furosemide, Rat Liver Microsomes, UDP-glucuronic acid | β-glucuronidase hydrolysis, Alkaline hydrolysis, LC/MS | Produces specifically the 1-O-acyl glucuronide; susceptible to hydrolysis. nih.gov |

| Isolation from Urine | Human Urine Samples | Preparative HPLC, Fluorescence Detection | Allows for direct quantitation of both furosemide and its glucuronide. nih.gov |

Chemo-Enzymatic Synthesis Approaches for Stereochemical Control

Chemo-enzymatic synthesis offers a powerful strategy for achieving stereochemical control, which is particularly important for producing specific isomers of glucuronide metabolites. These methods combine chemical synthesis steps with enzymatic reactions to achieve high selectivity. For instance, a general chemo-enzymatic method has been developed for the synthesis of 1-β-O-acyl glucuronides with complete specificity for the β-configuration. acs.org This approach is crucial because the biological activity and metabolic fate of glucuronides can be highly dependent on their stereochemistry.

The process often involves the use of recombinant UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Studies have identified several human UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B7, that are capable of metabolizing furosemide. nih.gov By using specific recombinant UGT enzymes, it is possible to synthesize this compound with a defined stereochemistry. nih.gov This is a significant advantage over purely chemical methods, which may produce a mixture of isomers. The resulting products can be fully characterized by techniques such as 1H and 13C NMR spectroscopy and high-resolution mass spectrometry to confirm their structure and stereochemistry. acs.org

| Enzymatic Approach | Enzyme Source/Type | Key Advantage | Characterization |

| Chemo-enzymatic Synthesis | Recombinant UGT enzymes (e.g., UGT1A1, UGT1A9) | Complete stereochemical control (β-configuration) | NMR, High-Resolution Mass Spectrometry |

| In-vitro Glucuronidation | Human Liver and Kidney Microsomes | Mimics in-vivo metabolism | Michaelis-Menten kinetics analysis |

Synthesis of Derivatized Forms (e.g., Allyl Ester) for Analytical Standards

For the development and validation of analytical methods, derivatized forms of this compound, such as the allyl ester, are synthesized to be used as analytical standards. These standards are essential for accurate quantification in complex biological matrices. The synthesis of these derivatives often involves protecting the carboxylic acid group of the glucuronic acid moiety as an allyl ester. This modification can improve the stability of the compound and its chromatographic properties.

The synthesis of O-acyl glucuronides can be achieved with excellent stereoselectivity using minimal carbohydrate protection and highly selective acylation. rsc.org The use of allyl esters is a common strategy in this context. rsc.org These derivatized standards are commercially available from suppliers of reference materials and are crucial for quality control in analytical laboratories.

| Derivative | Purpose | Synthetic Strategy |

| Allyl Ester | Analytical Standard | Protection of the carboxylic acid group of glucuronic acid. rsc.org |

Preparation of Deuterated Analogs for Internal Standards in Quantitative Assays

Quantitative assays, particularly those using mass spectrometry, rely on the use of stable isotope-labeled internal standards for accuracy and precision. Deuterated analogs of this compound serve this purpose. The synthesis of these analogs involves incorporating deuterium (B1214612) atoms into the furosemide or glucuronic acid molecule.

For example, Furosemide-d5 is a commonly used internal standard in ultra-high performance liquid chromatographic-tandem mass spectrometry (UHPLC-MS/MS) methods for the quantitation of furosemide in biological samples like infant urine. nih.gov The synthesis of such deuterated standards is a specialized process that ensures the labeled compound has a distinct mass-to-charge ratio from the analyte, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response. nih.gov The use of these internal standards is a cornerstone of modern bioanalytical method validation. nih.govmdpi.com

| Deuterated Analog | Application | Analytical Technique |

| Furosemide-d5 | Internal Standard | UHPLC-MS/MS |

Emerging Research Directions and Methodological Advancements

Development of Novel In Vitro Screening Models for Metabolite Stability and Reactivity

The inherent instability of acyl glucuronides, including Furosemide (B1674285) Acyl-beta-D-glucuronide, presents a significant challenge in drug development. These metabolites can undergo hydrolysis back to the parent drug and intramolecular rearrangement (acyl migration), potentially leading to the formation of reactive species that can covalently bind to proteins. Consequently, the development of robust in vitro models to screen for metabolite stability and reactivity is a key area of research.

Recent advancements have focused on creating models that can biosynthesize the acyl glucuronide in situ, thereby circumventing the often complex and time-consuming synthesis of authentic standards. One such model involves the incubation of the parent drug, furosemide, with human liver microsomes (HLM) to generate Furosemide Acyl-beta-D-glucuronide. nih.gov This biosynthetic approach allows for the direct assessment of the metabolite's stability and reactivity in a biologically relevant matrix. nih.gov

In these models, the reactivity of the formed this compound is evaluated by monitoring its degradation over time and its propensity to form covalent adducts with proteins like human serum albumin (HSA). nih.gov Studies have shown that this compound is unstable at physiological pH, undergoing both hydrolysis and acyl migration to form isomers. nih.govnih.gov The rate of this degradation and isomerization can be quantified to rank the reactivity of the metabolite. nih.gov

One study evaluated a screening model using eight acidic drugs, including furosemide, that are known to form acyl glucuronides. researchgate.net The model involved the biosynthesis of the acyl glucuronides by HLM, followed by an assessment of their instability and covalent binding to HSA. researchgate.net This approach provides a valuable tool for early-stage drug discovery to identify compounds that may form reactive metabolites. nih.govresearchgate.net Furosemide, in these studies, is often used as a reference compound with a known, albeit low, level of covalent binding. researchgate.net

Table 1: In Vitro Model for Assessing Acyl Glucuronide Reactivity

| Parameter | Methodology | Relevance to this compound | Reference |

|---|---|---|---|

| Metabolite Generation | Incubation of furosemide with human liver microsomes (HLM) and UDPGA. | Allows for the in situ formation of the metabolite, avoiding the need for chemical synthesis. | nih.gov |

| Stability Assessment | Monitoring the disappearance of the 1-O-β-acyl glucuronide peak over time at physiological pH (e.g., 7.4). | This compound is known to be unstable under these conditions. nih.gov | nih.govnih.gov |

| Reactivity Assessment | Measuring the formation of acyl migration isomers and covalent binding to human serum albumin (HSA). | The isomers are considered reactive intermediates. Furosemide shows low levels of covalent binding. | nih.govresearchgate.netlgcstandards.com |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | To separate and quantify the parent drug, the acyl glucuronide, and its isomers. | nih.govnih.govnih.gov |

High-Throughput Approaches for Glucuronide Analysis

The need to analyze a large number of samples generated from in vitro screening models and pharmacokinetic studies has driven the development of high-throughput analytical methods for this compound. These methods aim to provide rapid, sensitive, and specific quantification of the metabolite in various biological matrices.

High-performance thin-layer chromatography (HPTLC) has emerged as a cost-effective and high-throughput alternative to conventional HPLC methods for the analysis of furosemide. nih.gov While primarily focused on the parent drug, the principles of HPTLC can be adapted for the analysis of its metabolites. The technique allows for the simultaneous analysis of multiple samples on a single plate, significantly reducing the analysis time per sample. nih.gov

However, the gold standard for the sensitive and specific analysis of this compound remains liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Recent developments in LC-MS/MS methods have focused on improving throughput and simplifying sample preparation. For instance, validated LC-MS/MS methods are now available for the simultaneous determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate, and urine. These methods often employ simple sample preparation techniques like protein precipitation or dilution, followed by rapid chromatographic separation.

The use of advanced column chemistries, such as core-shell particles and biphenyl (B1667301) stationary phases, has enabled faster separations with improved resolution and sensitivity for furosemide and its metabolites. These columns provide a combination of hydrophobic and pi-pi interactions that can effectively separate the parent drug from its more polar glucuronide metabolite. The enhanced efficiency of these columns leads to narrower peaks, which in turn increases the sensitivity of the MS detection.

Table 2: High-Throughput Analytical Methods for Furosemide and its Glucuronide

| Technique | Key Features | Application | Reference |

|---|---|---|---|

| HPTLC | Cost-effective, high sample throughput. | Quantification of furosemide in plasma. | nih.gov |

| LC-MS/MS | High sensitivity, high specificity, simultaneous analysis of parent and metabolite. | Quantification of furosemide and this compound in plasma, urine, and plasma ultrafiltrate. | |

| Advanced Column Chemistries | Core-shell particles, biphenyl stationary phases for faster separation and increased sensitivity. | Separation of furosemide and its metabolites in LC-MS/MS analysis. |

Advanced Computational Modeling of Acyl Migration and Protein Interactions

While experimental in vitro models provide valuable data on the stability and reactivity of this compound, computational modeling offers a complementary approach to understand the underlying molecular mechanisms of acyl migration and protein interactions. These in silico methods can predict the reactivity of acyl glucuronides and provide insights into the structural features that govern their behavior.

Although specific computational studies focusing exclusively on the acyl migration of this compound are not extensively documented in the reviewed literature, general principles and methodologies for modeling acyl glucuronide reactivity are well-established. These approaches can be applied to furosemide's metabolite to predict its behavior. For instance, in silico models have been developed that correlate the degradation half-life of an acyl glucuronide with more readily calculable parameters, such as the hydrolysis half-life of the corresponding methyl ester or the predicted ¹³C NMR chemical shift of the carbonyl carbon. These models can be used in the early stages of drug design to rank compounds based on their potential to form reactive acyl glucuronides.

The mechanism of acyl migration is believed to proceed through an intramolecular nucleophilic attack of an adjacent hydroxyl group on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Computational methods, such as quantum mechanics (QM) calculations, can be used to model this reaction pathway, determine the energy barriers for the transition states, and thus predict the likelihood and rate of acyl migration.

Regarding protein interactions, molecular dynamics (MD) simulations have been employed to study the binding of furosemide to proteins. A study investigating the binding of furosemide to the mitoNEET protein utilized MD simulations followed by enhanced sampling methods to characterize the binding poses and estimate the binding affinity. While this study focused on the parent drug, similar computational protocols could be applied to investigate the interaction of this compound with proteins like HSA. Such simulations could elucidate the specific binding sites and the conformational changes that occur upon binding, providing a molecular-level explanation for the experimentally observed effects of HSA on the metabolite's stability and reactivity. lgcstandards.com These computational approaches hold the promise of accelerating the risk assessment of drug candidates that form acyl glucuronides by providing predictive insights into their potential for reactivity and protein adduction.

Q & A

Q. What are the primary metabolic pathways leading to the formation of furosemide acyl-beta-D-glucuronide?

Furosemide undergoes glucuronidation via hepatic UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, UGT1A9, and UGT2B7. This reaction conjugates the drug’s carboxylic acid group with glucuronic acid, forming the acyl glucuronide metabolite. Stability studies show that the metabolite is prone to hydrolysis and intramolecular acyl migration under neutral to alkaline conditions, complicating its detection . Analytical methods such as HPLC with fluorescence detection are critical for distinguishing the parent compound, glucuronide, and its isomers .

Q. How does pH influence the stability of this compound in experimental settings?

The metabolite exhibits pH-dependent instability. At pH 7.4 and 37°C, its half-life is 4.4 hours due to hydrolysis and isomerization. Below pH 3.7, hydrolysis dominates, yielding furosemide and glucuronic acid, while above pH 3.7, eight acyl migration isomers form. Sample handling protocols must prioritize rapid freezing and acidic buffers (pH ~3.2) to minimize degradation during storage .

Q. What validated analytical techniques are recommended for detecting acyl-beta-D-glucuronide adducts in biological matrices?

Chromatographic methods (HPLC, LC-MS) are primary for quantifying intact glucuronides and isomers. Electrophoretic separation followed by blotting is used to detect protein adducts, while ELISA can identify antibodies against adducts. These methods require stringent validation for sensitivity and specificity due to the metabolite’s lability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo hepatotoxicity data for acyl-beta-D-glucuronides?

In vitro studies often overestimate adduct formation due to high metabolite concentrations, while in vivo models account for hepatic transport and enzymatic hydrolysis. To reconcile discrepancies, use physiologically based pharmacokinetic (PBPK) modeling to simulate intrahepatic metabolite concentrations and compare adduct levels in isolated hepatocytes versus whole-organism studies. Prioritize in vivo biomarkers (e.g., circulating anti-adduct antibodies) to validate toxicity mechanisms .

Q. What experimental design strategies optimize SNEDDS formulations for enhanced furosemide bioavailability?

Systematic optimization involves factorial designs (e.g., Box-Behnken or D-optimal) to evaluate excipient ratios (Capryol 90, Labrasol, Transcutol HP) and their impact on droplet size (<50 nm), polydispersity index (<0.3), and drug loading (>90%). Response surface methodology identifies optimal surfactant-to-co-surfactant ratios, while in vitro dissolution under biorelevant conditions (e.g., pH gradient media) predicts in vivo performance .

Q. What statistical approaches address variability in pharmacokinetic data for this compound across patient populations?

Population pharmacokinetic modeling (e.g., NONMEM) accounts for covariates like renal/hepatic function and UGT polymorphisms. Bayesian hierarchical models can quantify inter-individual variability in glucuronidation rates. Use bootstrap resampling to validate parameter estimates and Monte Carlo simulations to predict metabolite exposure in subpopulations .

Methodological Considerations

- Sample Handling : Immediate acidification (pH 3.2) and storage at -80°C are critical to prevent glucuronide degradation .

- Adduct Detection : Combine immunoblotting with mass spectrometry to confirm covalent binding to hepatic proteins (e.g., dipeptidylpeptidase IV) .

- Formulation Optimization : Use artificial neural networks (ANNs) to model non-linear relationships between excipient ratios and bioavailability outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.